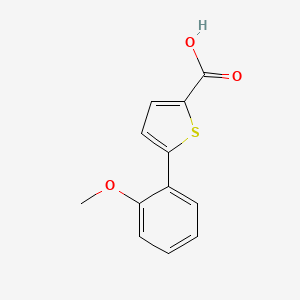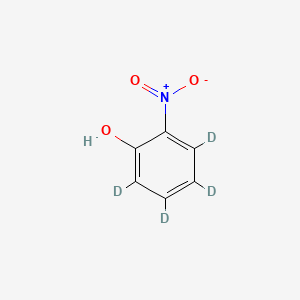
苯-2,3,4,5-d4-醇,6-硝基-
描述
Phen-2,3,4,5-d4-ol, 6-nitro- is a chemical compound with the molecular formula C6H5NO3 . It is also known by other names such as 2-Nitrophenol-3,4,5,6-d4, 2,3,4,5-tetradeuterio-6-nitrophenol, and nitrophenol-d4 . The molecular weight of this compound is 143.13 g/mol .
Molecular Structure Analysis
The molecular structure of Phen-2,3,4,5-d4-ol, 6-nitro- can be represented by various descriptors. The IUPAC name is 2,3,4,5-tetradeuterio-6-nitrophenol . The InChI representation is InChI=1S/C6H5NO3/c8-6-4-2-1-3-5 (6)7 (9)10/h1-4,8H/i1D,2D,3D,4D . The Canonical SMILES representation is C1=CC=C (C (=C1) [N+] (=O) [O-])O and the Isomeric SMILES representation is [2H]C1=C (C (=C (C (=C1 [2H]) [N+] (=O) [O-])O) [2H]) [2H] .Physical and Chemical Properties Analysis
The physical and chemical properties of Phen-2,3,4,5-d4-ol, 6-nitro- include a molecular weight of 143.13 g/mol . The computed properties include an XLogP3 of 1.8, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . The Exact Mass is 143.052050005 g/mol and the Monoisotopic Mass is 143.052050005 g/mol . The Topological Polar Surface Area is 66 Ų and the Heavy Atom Count is 10 . The Isotope Atom Count is 4 .科学研究应用
电化学应用
- 电化学传感: 1,10-菲咯啉(与苯-2,3,4,5-d4-醇,6-硝基-相关的化合物)的电氧化导致形成 1,10-菲咯啉-5,6-二酮。该衍生物在中性 pH 溶液中对铜离子和过氧化氢传感显示出选择性识别的潜力 (Gayathri 和 Kumar,2014)。
配位化学和材料科学
配位聚合物和荧光特性: 2-硝基-1,4-苯二甲酸二阴离子和 1,10-菲咯啉形成具有显着荧光特性的 2-D 络合物。硝基等修饰基团在这些框架的组装中起着重要作用 (MaAi-Qing 等人,2003)。
络合动力学: 1,10-菲咯啉衍生物(如 5-硝基-1,10-菲咯啉)与镍(II)络合的动力学受溶剂组成的影响,表明溶剂化和溶剂结构变化的显着影响 (Tabata 等人,2005)。
光催化和传感
光催化性能: 一项研究讨论了两种配位聚合物的合成和对三硝基苯酚 (TNP) 的选择性检测。这些聚合物基于由原位酰化反应生成的配体,具有传感应用的潜力 (Li 等人,2021)。
化学选择性氢化: 已经将钌(II)菲咯啉配合物用作硝基芳烃加氢的化学选择性催化剂。由于使用水作为反应介质,这代表了在绿色化学中的应用 (Deshmukh 等人,2010)。
DNA 结合和光裂解: 含有菲咯啉衍生物(包括 6-硝基-二吡啶菲咯嗪)的钌配合物表现出显着的 DNA 结合特性。它们可以在辐照和黑暗条件下促进 DNA 的光裂解,在辐照下会发生更有效的裂解 (Liu 等人,2005)。
发光金属有机框架
- 用于硝基芳香族化合物传感的发光 MOF: 已经合成了以 1,10-菲咯啉为辅助配体的发光金属有机骨架 (MOF),显示出选择性检测和识别硝基芳香族化合物的潜力 (Wang 等人,2015)。
化学合成和反应性
新型配合物合成和磁性: 在溶剂热条件下合成了带有 1,10-菲咯啉的 Ni(II) 富马酸盐配合物,显示出独特的磁性和 2D 特征 (Černák 等人,2009)。
过渡金属配合物的反应性: 5-硝基-1,10-菲咯啉的过渡金属配合物在偶极非质子溶剂中与脂肪胺反应,形成深色物质。这表明胺与配位的菲咯啉有特定的相互作用 (Bartolotta 等人,1984)。
属性
IUPAC Name |
2,3,4,5-tetradeuterio-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUPABOKLQSFBK-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-78-1 | |
| Record name | Phen-2,3,4,5-d4-ol, 6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 93951-78-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Q1: Why is Phen-2,3,4,5-d4-ol, 6-nitro- used in the analysis of phenols and nitrophenols in rainwater?
A1: Phen-2,3,4,5-d4-ol, 6-nitro- is likely used as an internal standard in the analysis of phenols and nitrophenols in rainwater samples. [] Internal standards are compounds with similar chemical properties to the target analytes but are not naturally present in the sample.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)

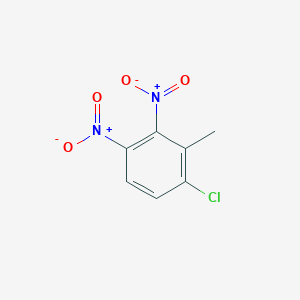
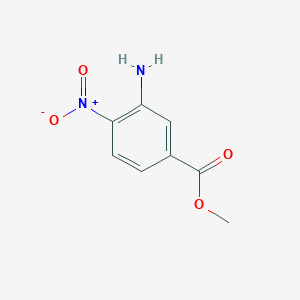


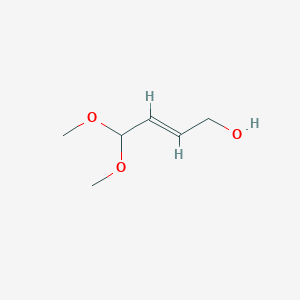
![(E)-benzylsulfanyl-[(E)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidomethane;chlorocopper(1+)](/img/structure/B1356972.png)
![7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1356974.png)
![10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B1356981.png)
